![molecular formula C8H7NO3 B12887604 3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
3-(Hydroxymethyl)benzo[d]isoxazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)benzo[d]isoxazol-6-ol is a compound belonging to the class of benzisoxazoles, which are aromatic compounds containing a benzene ring fused to an isoxazole ring. Isoxazole is a five-membered ring with three carbon atoms, and an oxygen atom next to a nitrogen atom. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)benzo[d]isoxazol-6-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)benzo[d]isoxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzisoxazole carboxylic acid, while reduction can produce benzisoxazole methanol derivatives.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)benzo[d]isoxazol-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)benzo[d]isoxazol-6-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other proteins, thereby modulating their functions. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Benzisoxazole: A benzene ring fused to an isoxazole ring.
Fluoroisoxazoles: Isoxazole derivatives with fluorine substitution.
Uniqueness
3-(Hydroxymethyl)benzo[d]isoxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C8H7NO3/c10-4-7-6-2-1-5(11)3-8(6)12-9-7/h1-3,10-11H,4H2 |
Clave InChI |
SCMBLVKBVYELNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)ON=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)

![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
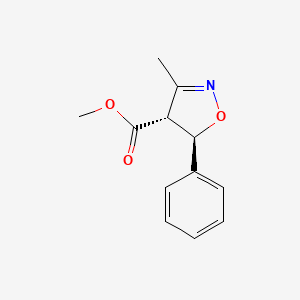



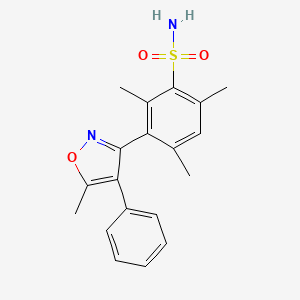
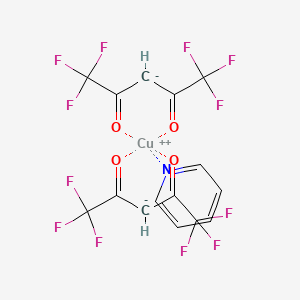

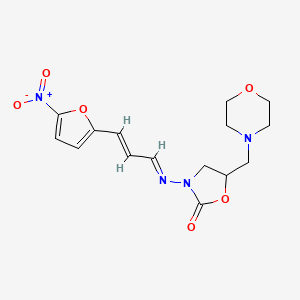
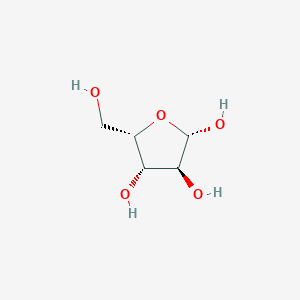
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
